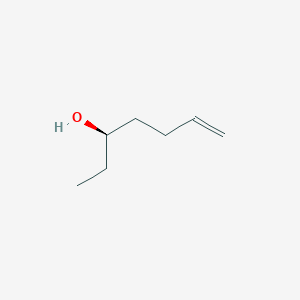
(3R)-hept-6-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-hept-6-en-3-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond located at the sixth carbon atom and a hydroxyl group at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-hept-6-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of hept-6-en-3-one using chiral catalysts. This method ensures the selective formation of the (3R) enantiomer. Another method involves the hydroboration-oxidation of hept-6-en-3-ene, which also yields this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes utilize chiral catalysts and are optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the selective formation of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3R)-hept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hept-6-en-3-one.
Reduction: The double bond can be reduced to form heptan-3-ol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Thionyl chloride (SOCl2) is often used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Hept-6-en-3-one
Reduction: Heptan-3-ol
Substitution: Hept-6-en-3-yl chloride
Scientific Research Applications
(3R)-hept-6-en-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3R)-hept-6-en-3-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(3S)-hept-6-en-3-ol: The enantiomer of (3R)-hept-6-en-3-ol with similar chemical properties but different biological activities.
Hept-6-en-3-one: The oxidized form of this compound.
Heptan-3-ol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its applications in various fields highlight its importance.
Properties
Molecular Formula |
C7H14O |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(3R)-hept-6-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3/t7-/m1/s1 |
InChI Key |
XFXWEAWJVWCOBF-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](CCC=C)O |
Canonical SMILES |
CCC(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















